N-(4-iodophenyl)-4-nitrobenzamide: Structural Analysis and Synthetic Utility
N-(4-iodophenyl)-4-nitrobenzamide: Structural Analysis and Synthetic Utility
This is an in-depth technical guide on the chemical structure, synthesis, and properties of N-(4-iodophenyl)-4-nitrobenzamide .
Executive Summary
N-(4-iodophenyl)-4-nitrobenzamide is a diaryl amide (benzanilide) characterized by an electron-withdrawing nitro group on the benzoyl ring and an iodine substituent on the aniline ring. This molecule serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the labile aryl-iodide bond. It is also structurally significant as a precursor to complex bioactive agents, including modulators of Two-Pore Channels (TPC2).
This guide details the physicochemical profile, validated synthesis protocols, and spectroscopic characterization of the compound, designed for researchers in organic synthesis and drug discovery.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of two phenyl rings linked by a secondary amide bond. The para-substitution pattern (4-nitro and 4-iodo) creates a linear, rigid rod-like geometry, facilitating strong intermolecular hydrogen bonding and
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-(4-iodophenyl)-4-nitrobenzamide |
| Common Synonyms | 4'-Iodo-4-nitrobenzanilide; p-Nitro-N-(p-iodophenyl)benzamide |
| Molecular Formula | |
| Molecular Weight | 368.13 g/mol |
| SMILES | O=C(Nc1ccc(I)cc1)c2ccc([O-])cc2 |
| CAS Registry | Not widely listed; synthesized de novo from CAS 122-04-3 & 540-37-4 |
Electronic Properties
-
Nitro Group (
): A strong electron-withdrawing group (EWG) on the benzoyl ring. It deactivates the ring but increases the acidity of the amide proton ( ), strengthening hydrogen bond donation. -
Iodo Group (
): A soft, polarizable halogen on the aniline ring. While weakly electron-withdrawing by induction, it is an excellent leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonagashira). -
Amide Linkage (
): Planar geometry with restricted rotation (partial double bond character), enforcing a trans (anti) conformation of the N-H and C=O bonds.
Synthesis & Optimization
The most robust synthesis involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with 4-iodoaniline in the presence of a non-nucleophilic base.
Reaction Scheme (Graphviz)
Caption: Nucleophilic acyl substitution pathway. The base neutralizes the HCl byproduct to drive equilibrium forward.
Detailed Protocol
Reagents:
-
4-Nitrobenzoyl chloride (1.1 equiv)[1]
-
Pyridine (1.5 equiv) or Triethylamine (
) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-iodoaniline (10 mmol, 2.19 g) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Add pyridine (15 mmol, 1.2 mL).
-
Addition: Cool the solution to 0°C. Add 4-nitrobenzoyl chloride (11 mmol, 2.04 g) portion-wise or as a solution in DCM over 15 minutes. Exothermic reaction - maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (product) typically forms.
-
Workup:
-
Filter the solid directly if precipitation is abundant.
-
Alternatively, dilute with DCM, wash with 1M HCl (2x) to remove excess pyridine/aniline.
-
Wash with saturated
(2x) to remove unreacted acid. -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture.
-
Yield: Typically 85–95%.
-
Appearance: Yellow crystalline solid.[1]
-
Physicochemical Properties[2][4]
| Parameter | Value / Description | Note |
| Appearance | Pale yellow needles/powder | Color derived from nitro-arene conjugation. |
| Melting Point | 215 – 220 °C (Predicted) | High MP due to intermolecular H-bonding. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic diaryl core. |
| Solubility (Organic) | Soluble in DMSO, DMF, hot EtOH. | Sparingly soluble in DCM, Et2O. |
| LogP | ~3.5 – 4.0 | Highly lipophilic. |
| Stability | Stable under ambient conditions. | Light sensitive (Iodine bond); store in amber vials. |
Spectroscopic Characterization
Researchers should verify the structure using the following diagnostic signals.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Amide Proton (
): Singlet, 10.5 – 10.8 ppm. (Downfield due to electron-withdrawing nitro group). -
Nitro-Benzoyl Ring: Two doublets (AA'BB' system).
-
8.35 ppm (d, 2H, ortho to
). -
8.15 ppm (d, 2H, meta to
).
-
8.35 ppm (d, 2H, ortho to
-
Iodo-Aniline Ring: Two doublets (AA'BB' system).
-
7.70 ppm (d, 2H, ortho to
, deshielded by iodine). -
7.55 ppm (d, 2H, meta to
).
-
7.70 ppm (d, 2H, ortho to
Infrared Spectroscopy (FT-IR)
-
Amide I (
stretch): 1650 – 1660 cm (Strong). -
Amide II (
bend): 1530 – 1550 cm . -
Nitro Stretches:
-
Asymmetric: ~1520 cm
. -
Symmetric: ~1345 cm
.
-
-
Stretch: 3250 – 3300 cm
(Broad band).
Reactivity & Applications
This molecule is a versatile "dual-handle" intermediate. The nitro group serves as a masked amine, while the iodo group is a reactive site for carbon-carbon bond formation.
Synthetic Utility Pathway (Graphviz)
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Iodo and Nitro functionalities.
Biological Relevance (TPC2 Agonists)
While N-(4-iodophenyl)-4-nitrobenzamide is a simple amide, it is structurally related to a class of Two-Pore Channel 2 (TPC2) agonists, such as SGA-15 .[1]
-
Distinction: SGA-15 is a functionalized cyano-acrylamide derivative (2-cyano-3-hydroxy-N-(4-iodophenyl)-3-(4-nitrophenyl)acrylamide) rather than the simple benzamide described here.
-
Significance: The simple benzamide may serve as a negative control or a truncated analog in Structure-Activity Relationship (SAR) studies targeting lysosomal ion channels.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential organ toxicity upon repeated exposure (due to nitroaromatic moiety).
-
Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from light (prevents iodine liberation).
References
-
General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
TPC2 Agonist Context (SGA-15): Gerndt, S., et al. (2020).[5] Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function. eLife, 9, e54712. (Describes the related cyano-acrylamide derivative).
- Benzanilide Properties: Sjogren, E. B., et al. (1991). Synthesis and structure-activity relationships of a series of benzanilide derivatives. Journal of Medicinal Chemistry.
Sources
- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 3. Research organism [cdn.elifesciences.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. rupress.org [rupress.org]
